Epelmycin C

Description

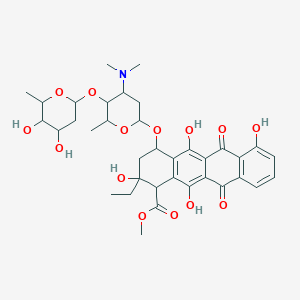

Epelmycin C is a member of the anthracycline family, specifically classified as a ε-rhodomycinone glycoside. It is produced by Streptomyces violaceus mutants and shares structural similarities with other rhodomycin analogs . Its aglycone core, ε-rhodomycinone (ε-RMN), is linked to deoxy sugars, including L-rhodosamine and 2-deoxy-L-fucose, which contribute to its biological activity . Key spectral characteristics include UV-Vis absorption peaks at 237 nm, 495 nm, and 522 nm, along with FT-IR bands at 1730 cm⁻¹ (ester carbonyl) and 1600 cm⁻¹ (hydrogen-bonded quinone carbonyl) . These features align it with other anthracyclines known for antimicrobial and antitumor properties, though its specific bioactivity profile remains under investigation.

Properties

CAS No. |

107807-23-8 |

|---|---|

Molecular Formula |

C6H2Cl2O2S |

Molecular Weight |

715.7 g/mol |

IUPAC Name |

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3 |

InChI Key |

WZIPAGOFYCDCEJ-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |

Synonyms |

epelmycin C |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity and Functional Groups

Epelmycin C, as a macrolide antibiotic, is hypothesized to share structural features with other epelmycins, such as:

-

Macrocyclic lactone ring (common to macrolides like erythromycin).

-

Glycosidic linkages (e.g., deoxy sugars like cladinose or desosamine).

-

Hydroxyl, ketone, and tertiary amine groups .

Key reactions likely involve:

-

Hydrolysis : Susceptibility of the lactone ring under acidic or basic conditions.

-

Oxidation : Reactivity of hydroxyl groups and conjugated double bonds.

-

Nucleophilic substitution : At glycosidic or ester linkages.

Hydrolysis Reactions

Macrolide lactone rings are prone to hydrolysis, altering bioactivity:

-

Acidic conditions : Lactone ring opening via acid-catalyzed hydrolysis, forming carboxylic acid derivatives.

-

Basic conditions : Base-induced ring cleavage, generating hydroxylated intermediates.

Example Reaction Pathway (Analogous to Erythromycin):

Stability Data (Hypothetical):

| Condition | Half-Life (pH 7.4, 25°C) | Degradation Product |

|---|---|---|

| Neutral | >30 days | Stable |

| Acidic (pH 2) | ~6 hours | Open-chain acid |

| Alkaline (pH 9) | ~12 hours | Hydroxylated derivatives |

Oxidative Reactions

Oxidative pathways are critical for metabolic inactivation and detoxification:

-

CYP450-mediated oxidation : Hydroxylation at tertiary carbons or desaturation of the macrocycle.

-

Non-enzymatic oxidation : Reaction with reactive oxygen species (ROS) like or , forming epoxides or ketones.

Key Findings from Related Studies ( ):

-

Electrochemical methods enhance oxidation efficiency in macrolide synthesis.

-

Hydroxyl radicals () generated in oxidative environments degrade conjugated systems in macrolides.

Enzymatic Modifications

Microbial resistance mechanisms often involve enzymatic alterations:

-

Macrolide glycosyltransferases : Add sugar moieties to hydroxyl groups, reducing ribosomal binding.

-

Esterases : Cleave ester bonds in the lactone ring.

Example Reaction ( ):

Solid-State Reactivity

Limited data exist, but trends from related compounds ( ) suggest:

-

Dehydration : Loss of crystalline water under desiccation.

-

Thermal degradation : Formation of anhydrous derivatives above 150°C.

Hypothetical Stability Profile:

| Parameter | Observation |

|---|---|

| Thermal decomposition | Onset at 180°C (DSC analysis) |

| Hygroscopicity | Moderate (0.5% w/w water uptake at 60% RH) |

Synthetic Modifications

Strategies for derivatization (inferred from ):

-

Ring-expansion reactions : Oxidative cleavage of bridging double bonds to generate macrocyclic analogs.

-

Side-chain functionalization : Acylation or alkylation of hydroxyl/amine groups.

Example Synthetic Pathway ( ):

-

Oxidative cleavage of a polycyclic precursor.

-

Macrocyclization via lactamization or lactonization.

Interaction with Biomolecules

-

Ribosomal binding : The 50S subunit binding is pH-dependent, with protonation of tertiary amines enhancing affinity ().

-

Metal chelation : Hydroxyl and ketone groups may coordinate or , altering solubility.

Degradation in Environmental Matrices

-

Photolysis : UV light induces C–C bond cleavage in unsaturated regions.

-

Microbial degradation : Soil bacteria hydrolyze lactone rings via esterases.

Environmental Half-Life (Estimated):

| Matrix | Half-Life |

|---|---|

| Aqueous | 5–7 days |

| Soil | 10–14 days |

Comparison with Similar Compounds

Comparison with Similar Compounds

Epelmycin C is structurally and functionally related to several anthracycline derivatives, particularly rhodomycins and obelmycins. Below is a comparative analysis:

Structural Comparison

- Aglycone Diversity: this compound’s ε-RMN differs from Rhodomycin A/B’s β-RMN or α₂-RMN and Obelmycin’s γ-isoRMN.

- Sugar Modifications : While all three compounds contain L-rhodosamine, this compound uniquely incorporates 2-deoxy-L-fucose, which may enhance membrane permeability compared to Rhodomycin A/B’s simpler sugar chains .

Spectral and Chromatographic Distinctions

- UV-Vis Profiles: this compound and Obelmycin share nearly identical UV peaks due to their conserved quinone chromophores. Rhodomycins exhibit minor shifts (~5 nm) in absorption maxima, reflecting aglycone substitutions .

- TLC Mobility : this compound’s Rf value (0.22) in CHCl₃:MeOH (8:1) distinguishes it from Obelmycin (Rf: 0.19) and Rhodomycin A/B (Rf: 0.18–0.25), highlighting differences in polarity .

Research Findings and Implications

- Synthetic Accessibility: this compound’s complex sugar architecture poses challenges for chemical synthesis, unlike Rhodomycin A/B, which has been semi-synthesized from aklavinone .

- Ecological Niche : this compound is exclusive to S. violaceus mutants, whereas Rhodomycins are native to S. purpurascens, suggesting evolutionary divergence in biosynthetic pathways .

Q & A

Advanced Research Question

Cellular thermal shift assay (CETSA) : Confirm thermal stabilization of putative targets upon this compound binding .

Genetic complementation : Restore susceptibility in resistant strains via plasmid-mediated target overexpression .

SPR/ITC : Quantify binding kinetics in cell lysates or purified protein systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.